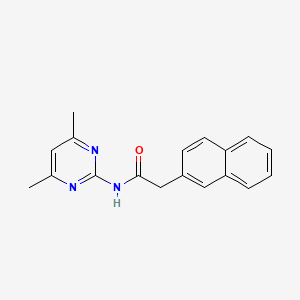
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring.
Wirkmechanismus
The mechanism of action of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit antibacterial activity by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. It has also been reported to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are various future directions for the research on N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. These include further studies to fully understand its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of this compound has been reported in various research papers. It has been extensively studied for its potential applications in scientific research, including its antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and exhibit antibacterial activity. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide involves the condensation of 4-methoxybenzoyl chloride with thiosemicarbazide to form 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid to form N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. The synthesis of this compound has been reported in various research papers.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-10-6-4-9(5-7-10)13-17-18-14(21-13)16-12(19)11-3-2-8-15-11/h4-7,11,15H,2-3,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVNYQCEZKHKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)





![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
